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An In-depth Technical Guide to (S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester

Abstract
(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester, identified by CAS Number

847728-89-6, is a pivotal chiral building block in modern organic synthesis and medicinal

chemistry.[1][2][3] As a bifunctional molecule, it incorporates a stereochemically defined center,

a versatile bromophenyl moiety suitable for cross-coupling reactions, and a stable, yet readily

cleavable, Boc-protected amine. This combination of features makes it an invaluable

intermediate for constructing complex molecular architectures with precise stereochemical

control. This guide provides a comprehensive overview of its physicochemical properties,

outlines robust synthetic and analytical protocols, and explores its applications in drug

discovery, offering researchers and development professionals a practical resource for

leveraging this compound's full potential.

Introduction to a Key Chiral Synthon
In the landscape of pharmaceutical development and fine chemical synthesis, the demand for

enantiomerically pure starting materials is paramount. (S)-[1-(4-Bromophenyl)ethyl]carbamic
acid tert-butyl ester emerges as a compound of significant interest. It belongs to the class of

N-Boc protected chiral amines, which are fundamental intermediates in multi-step syntheses.[4]

[5]
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The strategic importance of this molecule lies in three core attributes:

Defined Stereocenter: The (S)-configuration at the benzylic carbon provides a fixed chiral

element, crucial for building stereospecific target molecules and avoiding the costly

separation of enantiomers at later stages.

Orthogonal Functionality: The aryl bromide and the protected amine represent two distinct

reactive sites that can be addressed selectively. The tert-butyloxycarbonyl (Boc) group is

stable under a wide range of basic, nucleophilic, and hydrogenolytic conditions, while being

easily removed under mild acidic conditions.[5][6][7] This allows for the manipulation of the

aryl bromide (e.g., via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling) without

disturbing the amine.

Synthetic Versatility: Post-coupling, the Boc group can be deprotected to reveal the primary

amine, which can then participate in a host of transformations such as amide bond

formation, reductive amination, or sulfonylation, enabling rapid diversification and library

synthesis.

This guide will delve into the technical specifics of this compound, providing actionable insights

for its synthesis, characterization, and application.

Physicochemical Properties and Specifications
Accurate characterization is the foundation of reproducible science. The key properties of (S)-
[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester are summarized below.
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Property Value Source(s)

CAS Number 847728-89-6 [1][2][3]

Molecular Formula C₁₃H₁₈BrNO₂ [1][8]

Molecular Weight 300.19 g/mol [1][3][8]

IUPAC Name
tert-butyl N-[(1S)-1-(4-

bromophenyl)ethyl]carbamate
[3]

Synonyms

(S)-N-Boc-1-(4-

bromophenyl)ethylamine, tert-

Butyl [(1S)-1-(4-

bromophenyl)ethyl]carbamate

[1][3]

Appearance White to yellow solid

Purity Typically ≥95-97% [8]

Solubility

Soluble in organic solvents like

Chloroform, DMSO, and Ethyl

Acetate. Sparingly soluble in

water.

[9]

Storage Store at room temperature. [8]

Synthesis and Stereochemical Control
The synthesis of the title compound is a two-stage process that hinges on first establishing the

chiral amine center and then protecting it. The integrity of the stereocenter is of utmost

importance throughout this sequence.

Stage 1: Asymmetric Synthesis of the Precursor, (S)-1-
(4-Bromophenyl)ethanamine
The direct precursor to the final product is the chiral amine, (S)-1-(4-Bromophenyl)ethanamine

(CAS: 27298-97-1).[10][11] Achieving high enantiomeric purity for this intermediate is the most

critical step. Several industrial and laboratory-scale methods are employed:
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Biocatalytic Asymmetric Amination: The use of transaminase enzymes to convert 4-

bromoacetophenone directly into the (S)-amine is a highly efficient and green method. This

approach offers excellent enantioselectivity (often >99% ee) under mild aqueous conditions.

[12]

Asymmetric Hydrogenation: The asymmetric reduction of an imine or enamine derived from

4-bromoacetophenone using a chiral catalyst (e.g., Rhodium or Iridium-based) can provide

the desired enantiomer in high yield and purity.[4]

Classical Resolution: A racemic mixture of 1-(4-bromophenyl)ethanamine can be resolved

using a chiral resolving agent, such as tartaric acid, to selectively crystallize the

diastereomeric salt of the desired (S)-enantiomer.
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Figure 1: Synthetic Pathway Overview

Stage 1: Chiral Amine Synthesis Stage 2: Amine Protection

4-Bromoacetophenone (S)-1-(4-Bromophenyl)ethanamine
(CAS: 27298-97-1)

Asymmetric
Reduction or

Transamination (S)-[1-(4-Bromophenyl)ethyl]carbamic
acid tert-butyl ester
(CAS: 847728-89-6)

Boc Protection
(Boc₂O, Base)

Figure 2: Boc Protection Mechanism
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Figure 3: Synthetic Utility Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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